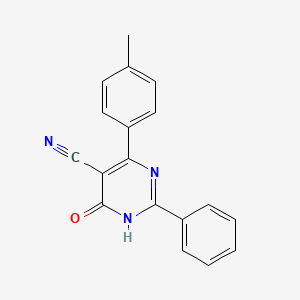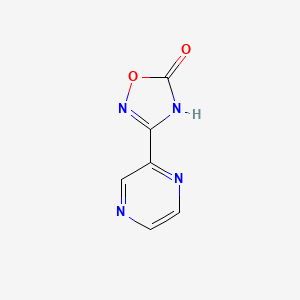![molecular formula C7H3Cl2N3O B1417665 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 918898-11-0](/img/structure/B1417665.png)
5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as pyrazolo[4,3-d]pyrimidines, has been reported in the literature . These compounds were designed, synthesized, and evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .Physical And Chemical Properties Analysis
The physical and chemical properties of “5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one” include a molecular formula of C7H3Cl2N3, an average mass of 200.025 Da, and a monoisotopic mass of 198.970398 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 355.2±37.0 °C at 760 mmHg, and a flash point of 199.8±12.1 °C .Applications De Recherche Scientifique
Chemical Synthesis and Library Construction
- The synthesis of a 5,7-dichloropyrido[4,3-d]pyrimidine scaffold has been achieved. This method involves selective displacement of the chlorine at position 5 through various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Subsequent derivatization at position 7 allows for the construction of a diverse pyrido[4,3-d]pyrimidine library with structural variations at positions 5 and 7 (Jang et al., 2006).
Pharmaceutical Research and Kinase Inhibition
- Pyrido[4,3-d]pyrimidines, including derivatives of 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one, have shown potential in pharmaceutical research. They have been synthesized and evaluated for anticancer activity against various cancer cell lines, displaying potent inhibitory effects on certain cell lines. Additionally, kinase inhibitory assessment revealed promising activity against kinases like PDGFR β, EGFR, and CDK4/cyclin D1 (Elzahabi et al., 2018).
Antibacterial Activity
- Synthesized compounds from the pyrido[2,3-d]pyrimidin-4(1H)-one series, related to 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one, have been screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant antibacterial activity (Narayana et al., 2009).
Antimicrobial Agents
- New derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, associated with 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown excellent activity against various tested microorganisms, with some exceptions (Farghaly & Hassaneen, 2013).
Molecular Modeling and Drug Design
- Molecular docking studies have been performed to understand the binding mode of pyrido[2,3-d]pyrimidine derivatives to various kinases, aiding in drug design. This approach helps in predicting the efficacy of these compounds as kinase inhibitors, which is crucial for developing targeted cancer therapies (Elzahabi et al., 2018).
Synthesis of Diverse Derivatives for Biological Activity
- The ability to synthesize various derivatives of pyrido[2,3-d]pyrimidines, including 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one, has expanded the chemical diversity available for biological studies. This diversity has been instrumental in exploring their potential as tyrosine kinase inhibitors, particularly for targets like ZAP-70, which are relevant in cancer research (Masip et al., 2021).
Propriétés
IUPAC Name |
5,7-dichloro-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-1-3-5(6(9)12-4)7(13)11-2-10-3/h1-2H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFOPHFEGIMSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728798 | |
| Record name | 5,7-Dichloropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one | |
CAS RN |
918898-11-0 | |
| Record name | 5,7-Dichloropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)
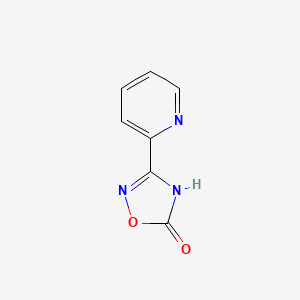
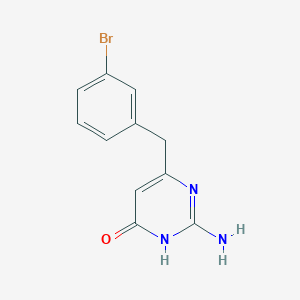
![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)
![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)
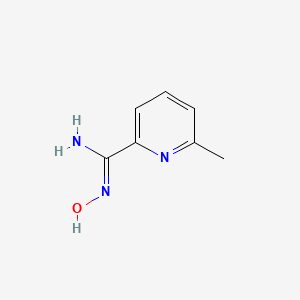

![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)
![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)
![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)
![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)
